molecular formula C27H24F2N4O3 B1669306 gamma-Secretase Inhibitor XXI CAS No. 209986-17-4

gamma-Secretase Inhibitor XXI

Cat. No. B1669306
M. Wt: 490.5 g/mol
InChI Key: JNGZXGGOCLZBFB-IVCQMTBJSA-N
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Description

Gamma-Secretase Inhibitor XXI, also known as Compound E, is a cell-permeable, potent, selective, non-transition-state analog inhibitor of γ-secretase and Notch processing . It has been shown to lower Aβ levels in APP transgenic mice . The empirical formula of this compound is C₂₇H₂₄F₂N₄O₃ .

Scientific Research Applications

  • Neurodegenerative Disorder Research

    • Summary of Application : Gamma-Secretase Inhibitor XXI is used in the research of neurodegenerative disorders. It plays a crucial role in the generation of Amyloid-beta (Aβ) peptides, which are integral to the “amyloid hypothesis”. This hypothesis states that the accumulation of Aβ peptides triggers a cascade of pathological events leading to neurodegeneration .
    • Methods of Application : The inhibitor is used in research to modulate γ-secretase, shifting the approach to targeting γ-secretase .
    • Results or Outcomes : While the inhibitor has been a challenging drug target due to its complex structure and function, modulators have dramatically shifted the approach to targeting γ-secretase .
  • Drug Development

    • Summary of Application : Gamma-Secretase Inhibitor XXI is used in drug development. It has been reported to bind to presenilins and suppress the proteolytic cleavage of transmembrane protein substrates .
    • Methods of Application : The inhibitor is applied in drug development settings to study its effects on the proteolytic cleavage of transmembrane protein substrates .
    • Results or Outcomes : The outcomes of these studies are still being researched and are not yet fully understood .
  • Amyloid Precursor Protein (APP) Research

    • Summary of Application : Gamma-Secretase Inhibitor XXI is used in the research of Amyloid Precursor Protein (APP). It plays a crucial role in the generation of Amyloid-beta (Aβ) peptides, which are integral to the “amyloid hypothesis”. This hypothesis states that the accumulation of Aβ peptides triggers a cascade of pathological events leading to neurodegeneration .
    • Methods of Application : The inhibitor is used in research to modulate γ-secretase, shifting the approach to targeting γ-secretase .
    • Results or Outcomes : While the inhibitor has been a challenging drug target due to its complex structure and function, modulators have dramatically shifted the approach to targeting γ-secretase .
  • Notch Signaling Pathway Research

    • Summary of Application : Gamma-Secretase Inhibitor XXI is also used in the research of the Notch signaling pathway. It has been reported to bind to presenilins and suppress the proteolytic cleavage of transmembrane protein substrates .
    • Methods of Application : The inhibitor is applied to cells in research settings to study its effects on the proteolytic cleavage of transmembrane protein substrates .
    • Results or Outcomes : The outcomes of these studies are still being researched and are not yet fully understood .

Future Directions

Despite several challenges, it is expected that in the coming years, there will be substantial efforts in identifying new specific γ-secretase inhibitors and in opening new clinical trials to test the potential of this new line of cancer therapeutic agents .

properties

IUPAC Name

(2S)-2-[[2-(3,5-difluorophenyl)acetyl]amino]-N-[(3S)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24F2N4O3/c1-16(30-23(34)14-17-12-19(28)15-20(29)13-17)26(35)32-25-27(36)33(2)22-11-7-6-10-21(22)24(31-25)18-8-4-3-5-9-18/h3-13,15-16,25H,14H2,1-2H3,(H,30,34)(H,32,35)/t16-,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNGZXGGOCLZBFB-IVCQMTBJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1C(=O)N(C2=CC=CC=C2C(=N1)C3=CC=CC=C3)C)NC(=O)CC4=CC(=CC(=C4)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H]1C(=O)N(C2=CC=CC=C2C(=N1)C3=CC=CC=C3)C)NC(=O)CC4=CC(=CC(=C4)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24F2N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0042666
Record name Compound E
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0042666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

490.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

gamma-Secretase Inhibitor XXI

CAS RN

209986-17-4
Record name Compound E
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0042666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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